Methyl 5-(3-ethylphenyl)pentanoate
Description
Methyl 5-(3-ethylphenyl)pentanoate is a methyl ester of pentanoic acid featuring a 3-ethylphenyl substituent at the fifth carbon of the pentanoate chain. Such compounds are typically synthesized via esterification reactions or nucleophilic substitutions, often involving acyl chlorides or coupling agents . Esters with aryl substituents are of interest in medicinal chemistry, agrochemicals, and materials science due to their tunable physicochemical properties and biological activity .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 5-(3-ethylphenyl)pentanoate |
InChI |
InChI=1S/C14H20O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h6,8-9,11H,3-5,7,10H2,1-2H3 |
InChI Key |
YEMMVMHVNXNQET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(3-ethylphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 5-(3-ethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automated systems can be employed to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-ethylphenyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl 5-(3-ethylphenyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(3-ethylphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryl Pentanoates
The substituent on the phenyl ring and the ester group (methyl vs. ethyl) significantly influence properties such as solubility, boiling point, and reactivity. Below is a comparison with key analogs:
Table 1: Structural and Molecular Comparisons
*Inferred structure; direct data unavailable.
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy in Ethyl 5-(3,5-dimethoxyphenyl)pentanoate) increase stability and reduce reactivity compared to electron-withdrawing groups (e.g., nitro groups in ). The 3-ethylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like amines .
- Steric Effects: Bulky substituents (e.g., cyclohexyl in Compound 13c ) hinder molecular packing, lowering melting points. The ethyl group in this compound may impart moderate steric hindrance.
- Ester Group Impact: Methyl esters generally exhibit higher volatility and lower molecular weights than ethyl esters, as seen in Ethyl 5-(3-thienyl)pentanoate (212.31 g/mol) vs. the methyl analog (estimated ~198 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
